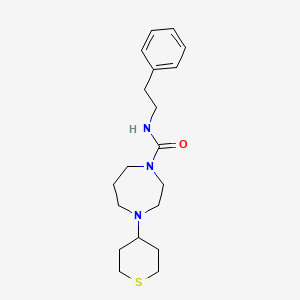

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c23-19(20-10-7-17-5-2-1-3-6-17)22-12-4-11-21(13-14-22)18-8-15-24-16-9-18/h1-3,5-6,18H,4,7-16H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGHDCOMCJZXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCCC2=CC=CC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a diazepane ring, a thian ring, and a phenylethyl side chain, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Many derivatives of thiazole and diazepane rings have shown cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Compounds containing thian or thiazole moieties often demonstrate anti-inflammatory effects.

Anticancer Activity

A series of analogs based on thiazole derivatives were synthesized and tested for cytotoxicity against several human cancer cell lines. For instance, compounds with structural modifications exhibited varying degrees of potency:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 4c | SKNMC | 10.8 | Highest activity among tested compounds |

| 4d | Hep-G2 | 11.6 | Effective against liver cancer cells |

| 4e | MCF-7 | >50 | Least effective, indicating resistance |

These findings highlight the importance of structural modifications in enhancing anticancer activity. Further studies are needed to optimize these compounds for better efficacy .

Neuroprotective Effects

Research has indicated that certain diazepane derivatives can influence neurotransmitter systems positively. In animal models, compounds similar to this compound have been shown to:

- Reduce neuroinflammation.

- Protect against oxidative stress-induced neuronal damage.

These effects are attributed to the compound's ability to modulate pathways involved in neuroprotection .

Anti-inflammatory Properties

Compounds with thian or thiazole structures have demonstrated significant anti-inflammatory effects in vitro. For example:

- Inhibition of pro-inflammatory cytokines was observed in macrophage models treated with thiazole derivatives.

This suggests that this compound may have potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, proposed mechanisms include:

- Caspase Activation : Induction of apoptosis through activation of caspases has been noted in anticancer studies.

- Neurotransmitter Modulation : Interaction with GABA receptors may contribute to neuroprotective effects.

- Cytokine Inhibition : Suppression of inflammatory mediators plays a crucial role in its anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry

N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Similar compounds have shown mechanisms of action involving tubulin polymerization inhibition, leading to cell cycle arrest in cancer cells. For instance, compounds with analogous structures have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

- Anticonvulsant Properties : The compound's structural characteristics may confer anticonvulsant activity. Research on related compounds indicates potential efficacy in models of epilepsy, suggesting that this compound could be explored further for neuroprotective effects .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions. Its unique functional groups allow chemists to explore diverse synthetic pathways .

Material Science

The compound has potential applications in the development of new materials:

- Polymers and Coatings : Due to its unique structural features, this compound can be incorporated into polymer matrices or coatings that require specific chemical properties such as enhanced durability or tailored reactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, and how can coupling agents influence yield?

- Methodology :

- The compound’s 1,4-diazepane core can be synthesized via BOC-protected intermediates, followed by acid chloride or carbodiimide-mediated amide coupling. For example, tert-butyl homopiperazine-1-carboxylate (a diazepane precursor) can be coupled with substituted acids using HATU or DCC as coupling agents .

- Post-coupling, BOC deprotection with HCl generates the free amine, which undergoes urea/amide formation with aryl isocyanates (e.g., in situ generation using triphosgene) .

- Optimization : Compare yields using HATU (high efficiency, low racemization) vs. DCC (cost-effective but prone to side reactions). Monitor via TLC and LC-MS.

Q. Which analytical techniques are critical for characterizing this compound, and how should NMR data be interpreted?

- Methodology :

- NMR : Focus on the 1,4-diazepane ring protons (δ 3.0–4.0 ppm for CH₂ groups) and thian-4-yl aromatic protons (δ 7.2–7.8 ppm). Use - COSY to resolve overlapping signals .

- IR : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of thian-4-yl group) .

Q. What in vitro assays are suitable for initial screening of its biological activity?

- Methodology :

- Receptor Binding : Radioligand displacement assays (e.g., CB2 receptor, due to structural similarity to cannabinoid agonists) using -CP55,940 .

- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells at 1–100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

- Methodology :

- Analog Synthesis : Modify the thian-4-yl group (e.g., replace with cyclohexane or piperidine) and the N-(2-phenylethyl) side chain (e.g., alkyl vs. aryl substitutions) .

- Data Table :

| Modification | Binding Affinity (CB2, Kᵢ nM) | Solubility (µg/mL) |

|---|---|---|

| Thian-4-yl → Cyclohexane | 120 ± 15 | 8.2 |

| Phenethyl → Benzyl | 85 ± 10 | 5.4 |

- Statistical Analysis : Use ANOVA to compare groups (p < 0.05) .

Q. How can contradictory data on receptor binding affinity across studies be resolved?

- Methodology :

- Assay Validation : Ensure consistent buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4 vs. PBS) and membrane preparation methods .

- Ligand Purity : Verify compound purity (>95% via HPLC) and exclude trace solvents (e.g., DMSO interference) .

- Meta-Analysis : Pool data from ≥3 independent labs and apply a random-effects model to account for variability .

Q. What computational approaches predict the compound’s off-target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against Pharmaprojects’ target library (e.g., opioid receptors, σ-1) .

- Pharmacophore Modeling : Align with known CB2 agonists (e.g., JWH-015) to identify critical hydrogen-bond acceptors .

- ADMET Prediction : SwissADME to estimate blood-brain barrier permeability (e.g., TPSA > 80 Ų suggests low penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.